molecular formula C13H19BrN2 B11820148 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine

2-Bromo-3-(1-propylpiperidin-2-yl)pyridine

Cat. No.: B11820148
M. Wt: 283.21 g/mol
InChI Key: QNCXWXVXXWABRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(1-propylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C13H19BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine typically involves the bromination of 3-(1-propylpiperidin-2-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-(1-propylpiperidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(1-methylpiperidin-2-yl)pyridine
  • 2-Bromo-3-(1-ethylpiperidin-2-yl)pyridine
  • 2-Bromo-3-(1-butylpiperidin-2-yl)pyridine

Uniqueness

2-Bromo-3-(1-propylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the piperidine ring can influence its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C13H19BrN2

Molecular Weight

283.21 g/mol

IUPAC Name

2-bromo-3-(1-propylpiperidin-2-yl)pyridine

InChI

InChI=1S/C13H19BrN2/c1-2-9-16-10-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,12H,2-4,7,9-10H2,1H3

InChI Key

QNCXWXVXXWABRY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=C(N=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.